molecular formula C28H22ClFN4O2S3 B2495343 N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide CAS No. 422305-99-5

N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

Cat. No. B2495343
M. Wt: 597.14
InChI Key: YAYAPZRBUNNVPJ-UHFFFAOYSA-N
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Description

The compound of interest is a complex molecule featuring a thiazolo[4,5-d]pyrimidinyl sulfanyl acetamide core, indicating potential for biological activity given the presence of multiple heterocyclic components known for diverse pharmacological properties.

Synthesis Analysis

Research on similar compounds typically involves multi-step synthesis routes starting from basic heterocyclic scaffolds. The synthesis process involves key steps such as esterification, amidation, and sulfanylation, often requiring specific reagents and conditions for each transformation (S. Z. Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a folded conformation around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation. This structural feature is critical for the biological activity of the molecule (S. Subasri et al., 2016).

Chemical Reactions and Properties

These compounds participate in reactions typical of their functional groups, such as nucleophilic substitution at the sulfanyl group or electrophilic attack at the acetamide moiety. Their reactivity is influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, affecting their chemical behavior and potential biological activity.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, can be inferred from similar molecules. These properties are significantly influenced by the molecular structure, particularly the presence and position of substituents which affect intermolecular interactions and, consequently, the compound's physical state and solubility (S. Subasri et al., 2016).

Scientific Research Applications

Design and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including thiazolopyrimidine derivatives, have been designed and synthesized for exploring their antinociceptive and anti-inflammatory properties. These compounds have been evaluated using techniques such as the tail-flick technique and carrageenan-induced paw edema test to assess their efficacy in pain relief and inflammation reduction. The synthesis involves the reaction of specific phenyl derivatives with aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid, indicating a broad interest in modifying molecular structures to enhance biological activities without focusing on drug dosage or side effects (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antitumor and Antibacterial Agents

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines has shown potential for these compounds as inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications. The synthesis of these compounds involves an oxidative addition reaction using iodine, demonstrating their role as nonclassical antifolate inhibitors of thymidylate synthase. This area of study is crucial for developing new treatments for cancer and bacterial infections, focusing on molecular interactions and potency without delving into drug usage specifics or adverse effects (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Material Science Applications

In material science, the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines highlights the application of such chemical compounds in creating materials with high refractive indices and small birefringence. This research demonstrates the compounds' utility in developing optoelectronic devices, emphasizing the synthesis process and the materials' thermomechanical stabilities, without touching on drug-related aspects (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions showcases the diverse applications of complex chemical compounds. This includes their potential use in dye-sensitized solar cells (DSSCs) and the evaluation of their non-linear optical (NLO) activities. The research combines spectroscopic studies, molecular docking, and photochemical modeling to explore the compounds' efficiency as photosensitizers, focusing on their electronic properties and interactions with biological targets without discussing drug dosages or side effects (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This would involve potential applications of the compound, areas of research that could be explored, etc.


Please consult with a professional chemist or a relevant expert for detailed and accurate information.


properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClFN4O2S3/c1-16-7-10-19(11-8-16)33-26(36)24-25(34(28(37)39-24)22-13-17(2)9-12-21(22)30)32-27(33)38-15-23(35)31-14-18-5-3-4-6-20(18)29/h3-13H,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYAPZRBUNNVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NCC4=CC=CC=C4Cl)N(C(=S)S3)C5=C(C=CC(=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClFN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

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